Trifluoromethyl Hypochlorite
Overview
Description
Trifluoromethyl hypochlorite is an organofluorine compound with the chemical formula CClF₃O. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a trifluoromethyl group (CF₃) bonded to a hypochlorite group (OCl), making it a valuable reagent in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethyl hypochlorite can be synthesized through the reaction of trifluoromethyl iodide with chlorine monoxide. The reaction is typically carried out at low temperatures to prevent decomposition of the product. The general reaction is as follows: [ \text{CF}_3\text{I} + \text{Cl}_2\text{O} \rightarrow \text{CF}_3\text{OCl} + \text{I}_2 ]
Industrial Production Methods: Industrial production of this compound involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of cesium fluoride as a fluorine source has also been explored to facilitate the synthesis of trifluoromethyl-containing compounds .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethyl hypochlorite undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Substitution: Typical nucleophiles include amines, alcohols, and thiols.
Addition: Reactions are often carried out in the presence of catalysts such as transition metals.
Major Products Formed:
Oxidation: Formation of trifluoromethyl alcohols and ketones.
Substitution: Formation of trifluoromethyl-substituted amines, ethers, and sulfides.
Addition: Formation of trifluoromethylated alkanes and alkenes.
Scientific Research Applications
Trifluoromethyl hypochlorite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of trifluoromethylated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of drugs containing trifluoromethyl groups, which enhance the pharmacokinetic properties of the drugs.
Industry: Applied in the production of fluorinated materials and polymers
Mechanism of Action
The mechanism of action of trifluoromethyl hypochlorite involves the transfer of the trifluoromethyl group to various substrates. This transfer is facilitated by the high reactivity of the hypochlorite group, which acts as a leaving group. The compound can interact with molecular targets such as nucleophiles, leading to the formation of trifluoromethylated products. The electron-withdrawing nature of the trifluoromethyl group also influences the reactivity and stability of the resulting compounds .
Comparison with Similar Compounds
Trifluoromethyl hypofluorite (CF₃OF): Similar in structure but contains a fluorine atom instead of chlorine.
Trifluoromethyl iodide (CF₃I): Contains an iodine atom instead of chlorine and is used as a precursor in the synthesis of trifluoromethyl hypochlorite.
Trifluoromethyl bromide (CF₃Br): Contains a bromine atom and is used in similar synthetic applications.
Uniqueness: this compound is unique due to its high reactivity and ability to introduce the trifluoromethyl group into various substrates. This makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
trifluoromethyl hypochlorite | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CClF3O/c2-6-1(3,4)5 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMUBIZOFHUHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCl)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450714 | |
Record name | trifluoromethoxy chloro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22082-78-6 | |
Record name | trifluoromethoxy chloro | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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